molecular formula C17H14Cl2N2O3 B4900769 1-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione

1-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B4900769
M. Wt: 365.2 g/mol
InChI Key: XIUBCXNOECACMG-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a dichlorophenyl group at the 1-position and a methoxyphenylamino substituent at the 3-position. The pyrrolidine-2,5-dione core is a structural motif frequently utilized in medicinal and agrochemical research due to its versatility in modulating biological activity.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c1-24-12-5-2-10(3-6-12)20-15-9-16(22)21(17(15)23)11-4-7-13(18)14(19)8-11/h2-8,15,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUBCXNOECACMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dichlorophenyl group: This step might involve halogenation reactions or the use of pre-halogenated starting materials.

    Attachment of the methoxyphenylamino group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Modulating the activity of specific receptors in the body.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.

    Pathway modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related pyrrolidine-2,5-dione derivatives, emphasizing substituent effects on biological activity, stability, and applications.

RI-2: 1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholino-1H-pyrrole-2,5-dione

  • Structural Differences: The target compound has a 3-[(4-methoxyphenyl)amino] group, whereas RI-2 features a 3-(4-methoxyphenyl) substituent and an additional 4-morpholino group. RI-2 adopts a pyrrole-2,5-dione core, while the target compound retains the pyrrolidine-2,5-dione structure.
  • Biological Activity :
    • RI-2 inhibits RAD51’s DNA-binding function with an IC50 of 44.17 μM , acting reversibly without the Michael acceptor reactivity seen in its predecessor, RI-1. This modification reduces off-target interactions and improves in vivo stability .
  • Key Insight: The morpholino group in RI-2 likely enhances solubility and target specificity compared to amino or chloromaleimide groups in related compounds.

Fluoroimide: 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione

  • Structural Differences :
    • Fluoroimide substitutes the 1-position with a 4-fluorophenyl group and retains 3,4-dichloro substituents on the pyrrole ring.
  • Application :
    • Used as a fungicide , fluoroimide’s activity stems from its halogenated aromatic groups, which disrupt microbial membrane integrity or enzyme function .

1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione

  • Structural Differences: Features a sulfanylundecanoyloxy chain at the 1-position, enabling thiol-mediated conjugation.
  • Application: Used in polymer chemistry for functionalizing polyethyleneimine (PEI), this derivative highlights the adaptability of pyrrolidine-2,5-dione in non-pharmacological contexts .
  • Key Insight : Long alkyl chains and thiol groups expand utility in material science, contrasting with the aromatic substituents seen in bioactive analogs.

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